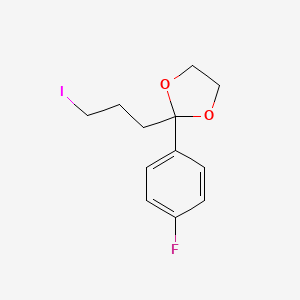
1,3-Dioxolane, 2-(4-fluorophenyl)-2-(3-iodopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane, 2-(4-fluorophenyl)-2-(3-iodopropyl)- is a chemical compound that belongs to the class of dioxolanes Dioxolanes are cyclic ethers with a five-membered ring containing two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2-(4-fluorophenyl)-2-(3-iodopropyl)- typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Addition of the Iodopropyl Group: This can be done through a halogenation reaction, where a propyl group is iodinated using iodine or an iodine-containing reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
1,3-Dioxolane, 2-(4-fluorophenyl)-2-(3-iodopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodopropyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Could be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 1,3-Dioxolane, 2-(4-fluorophenyl)-2-(3-iodopropyl)- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl and iodopropyl groups may play a role in enhancing binding affinity or specificity.
類似化合物との比較
Similar Compounds
1,3-Dioxolane, 2-(4-chlorophenyl)-2-(3-iodopropyl)-: Similar structure but with a chlorine atom instead of a fluorine atom.
1,3-Dioxolane, 2-(4-bromophenyl)-2-(3-iodopropyl)-: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorophenyl group in 1,3-Dioxolane, 2-(4-fluorophenyl)-2-(3-iodopropyl)- may impart unique electronic properties, potentially enhancing its reactivity or binding interactions compared to its chloro- or bromo- counterparts.
特性
CAS番号 |
62746-77-4 |
|---|---|
分子式 |
C12H14FIO2 |
分子量 |
336.14 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-2-(3-iodopropyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H14FIO2/c13-11-4-2-10(3-5-11)12(6-1-7-14)15-8-9-16-12/h2-5H,1,6-9H2 |
InChIキー |
YSZNPNMIMYRMQH-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)(CCCI)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



diphenyl-lambda~5~-phosphane](/img/structure/B14512388.png)
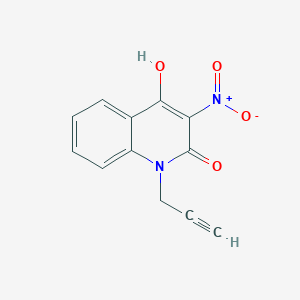
![4-Methoxy-3-{[4-(2-methylpropoxy)phenyl]methyl}-4-oxobutanoate](/img/structure/B14512401.png)
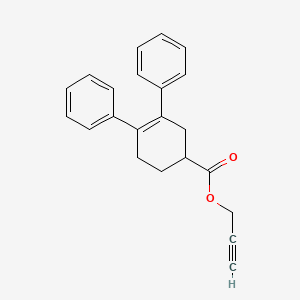
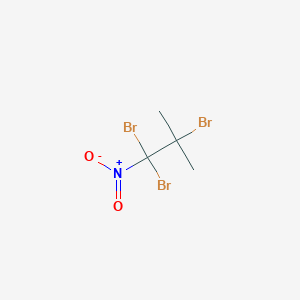


![2-[(2,4-Dinitrophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14512424.png)
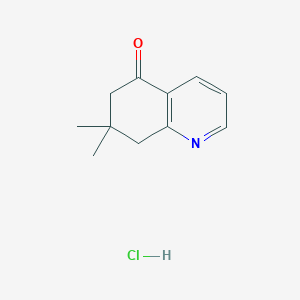
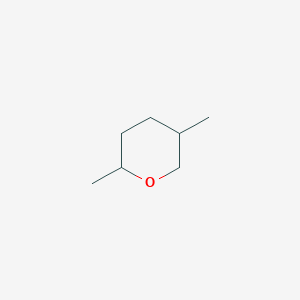
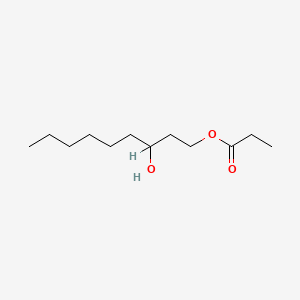
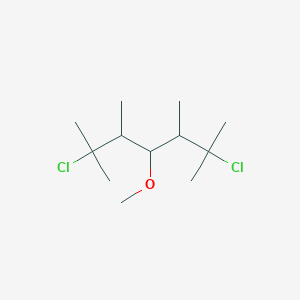
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-N'-phenylurea](/img/structure/B14512449.png)
